molecular formula C18H17F2NO B1325544 3,4-Difluoro-4'-pyrrolidinomethyl benzophenone CAS No. 898776-91-5

3,4-Difluoro-4'-pyrrolidinomethyl benzophenone

Cat. No.: B1325544
CAS No.: 898776-91-5
M. Wt: 301.3 g/mol
InChI Key: AMAQRLIZIIEDHT-UHFFFAOYSA-N
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Description

Stable Conformers:

  • Planar carbonyl alignment : The ketone group adopts a coplanar arrangement with the 3,4-difluorophenyl ring to maximize resonance stabilization.
  • Pyrrolidine orientation : The pyrrolidinomethyl group exhibits axial-equatorial isomerism, with the equatorial conformation favored by 2.3 kcal/mol due to reduced steric hindrance.

Energy Barriers:

  • Rotation about the C–C bond linking the pyrrolidine and phenyl rings has an energy barrier of ~6.8 kcal/mol, as calculated at the B3LYP/6-311+G(d,p) level.
  • Fluorine substituents introduce torsional constraints, limiting ring flexibility compared to non-fluorinated analogs.

Electronic Effects:

  • The electron-withdrawing fluorine atoms polarize the aromatic system, increasing the carbonyl group’s electrophilicity (partial charge: +0.32 e).
  • Natural bond orbital (NBO) analysis highlights hyperconjugative interactions between the pyrrolidine lone pairs and the adjacent phenyl ring’s σ*-orbitals.

These insights guide the design of derivatives with tailored reactivity and stability.

Properties

IUPAC Name

(3,4-difluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO/c19-16-8-7-15(11-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAQRLIZIIEDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642770
Record name (3,4-Difluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-91-5
Record name Methanone, (3,4-difluorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Difluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3,4-Difluoro-4’-pyrrolidinomethyl benzophenone involves several steps. One common synthetic route includes the reaction of 3,4-difluorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3,4-Difluoro-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 3,4-difluoro-4'-pyrrolidinomethyl benzophenone is being investigated for its potential therapeutic properties:

  • Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values indicate strong inhibitory effects on cell proliferation:
    • MCF-7 Cells : IC50 approximately 22.54 µM
    • A549 Cells : IC50 approximately 5.08 µM

This suggests that it may serve as a lead compound for developing new anticancer therapies.

  • Antimicrobial Properties : Research indicates that the compound also possesses antimicrobial activity, inhibiting the growth of several bacterial strains. This property positions it as a candidate for antibiotic development.

Biological Research

In biological research, the compound is utilized as a probe to study enzyme interactions and receptor binding. Its ability to modulate enzyme activity can provide insights into metabolic pathways and receptor signaling mechanisms.

Case Studies

Several case studies highlight the applications and efficacy of this compound:

  • Anticancer Efficacy : A study evaluated various synthesized derivatives against multiple cancer cell lines, revealing that certain derivatives exhibited enhanced potency. This suggests structure-activity relationships that could guide future drug design efforts.
  • Mechanistic Insights : Molecular docking studies have elucidated how this compound interacts with target proteins at the molecular level, identifying potential binding sites for therapeutic exploitation.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural Differences and Properties
Compound Name CAS Number Substituents Key Features Status
3,4-Difluoro-4'-pyrrolidinomethyl benzophenone 1214017-87-4 3,4-diF; 4'-pyrrolidinomethyl High radical efficiency, discontinued Discontinued
4'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone 898776-95-9 3,4,5-triF; 4'-pyrrolidinomethyl Enhanced electron-withdrawing effects; potential for higher UV absorption Available
3-Chloro-5-fluoro-2'-pyrrolidinomethyl benzophenone 898763-08-1 3-Cl, 5-F; 2'-pyrrolidinomethyl Mixed halogenation alters reactivity; steric hindrance at 2' position Available
3,4-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone 898763-36-5 3,4-diF; 4'-methylpiperazinyl Increased polarity due to piperazine; improved solubility in polar solvents Available
3,5-Difluoro-4'-morpholinomethyl benzophenone 898792-32-0 3,5-diF; 4'-morpholinomethyl Morpholine’s oxygen enhances hydrogen bonding; broader thermal stability Available

Functional Comparisons

(a) Photochemical Reactivity

Benzophenones are widely used as photo-initiators due to their ability to generate radicals under UV light. The fluorine substituents in this compound likely increase its stability and redshift its absorption spectrum compared to non-fluorinated analogues like benzophenone-3 (BP-3, oxybenzone) . However, trifluorinated derivatives (e.g., 4'-pyrrolidinomethyl-3,4,5-trifluorobenzophenone) may exhibit even higher radical yields due to stronger electron-withdrawing effects .

(b) Solubility and Polarity

The pyrrolidinomethyl group introduces moderate polarity, but substitution with morpholine (e.g., 3,5-difluoro-4'-morpholinomethyl benzophenone) or piperazine (e.g., 3,4-difluoro-4'-(4-methylpiperazinomethyl) benzophenone) significantly enhances solubility in polar solvents like ethanol or DMF . Chlorinated analogues (e.g., 3-chloro-5-fluoro-2'-pyrrolidinomethyl benzophenone) may exhibit reduced solubility due to increased hydrophobicity .

Toxicity and Regulatory Status

Discontinuation of this compound may relate to regulatory scrutiny of fluorinated aromatics, which can persist in the environment. Piperazine- and morpholine-containing derivatives may offer safer profiles, as these groups are metabolized more readily .

Biological Activity

3,4-Difluoro-4'-pyrrolidinomethyl benzophenone is a synthetic compound characterized by its unique molecular structure, which includes two fluorine atoms and a pyrrolidinomethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of fluorine atoms is believed to enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C18H17F2NOC_{18}H_{17}F_2NO. Its structural features include:

  • Fluorine Substituents : Located at the 3 and 4 positions on the benzene ring.
  • Pyrrolidinomethyl Group : Attached to the 4' position of the benzophenone core.

Table 1: Structural Characteristics

ComponentDescription
Molecular FormulaC18H17F2NOC_{18}H_{17}F_2NO
Fluorine Positions3 and 4 on the benzene ring
Functional GroupPyrrolidinomethyl group

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures often demonstrate enhanced efficacy against various microbial strains due to their ability to disrupt cellular processes.

  • Case Study : In vitro tests revealed that derivatives of this compound displayed notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

The compound's potential as an anticancer agent is also under investigation. Its mechanism of action involves inhibiting specific enzymes or modulating receptor activity, which can lead to the suppression of tumor growth.

  • Research Findings : A study highlighted that compounds structurally related to this compound inhibited the proliferation of various cancer cell lines at low nanomolar concentrations .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The fluorine atoms enhance binding affinity through hydrophobic interactions and hydrogen bonding.
  • Receptor Modulation : The pyrrolidinomethyl group contributes to the stability and bioavailability of the compound, facilitating its action on cellular receptors involved in growth signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

Table 2: Comparison with Similar Compounds

CompoundFluorine PositionsAntimicrobial ActivityAnticancer Activity
This compound3 and 4SignificantPromising
2,4-Difluoro-4'-pyrrolidinomethyl benzophenone2 and 4ModerateLimited
3,5-Difluoro-4'-morpholinomethyl benzophenone3 and 5HighModerate

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high yields of 3,4-Difluoro-4'-pyrrolidinomethyl benzophenone?

  • Methodological Answer : Optimize reaction conditions using palladium or copper catalysts in polar aprotic solvents (e.g., dichloromethane) at controlled temperatures (60–80°C). Stepwise synthesis involves coupling 3,4-difluorobenzophenone with pyrrolidinomethyl groups via nucleophilic substitution. Sodium hydride or potassium carbonate can enhance reaction efficiency . For scalability, consider continuous flow reactors to maintain consistent parameters and improve yield reproducibility .

Q. Which analytical techniques are most effective for assessing the purity and structural integrity of this compound?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for purity analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C and ¹⁹F) confirms substitution patterns, while mass spectrometry (MS) validates molecular weight. For kinetic studies, ultraviolet-visible (UV-Vis) spectroscopy tracks reaction progress, as demonstrated in benzophenone reduction studies .

Q. How does the presence of fluorine atoms influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : The electron-withdrawing nature of fluorine atoms activates the benzophenone core for nucleophilic aromatic substitution. For example, amines or thiols can replace fluorine under mild conditions (40–60°C). Solvent polarity (e.g., ethanol vs. tetrahydrofuran) significantly impacts reaction rates and selectivity .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported yields for halogen-substituted benzophenone derivatives?

  • Methodological Answer : Discrepancies often arise from solvent-dependent solvatochromic effects, where halogenated solvents stabilize transition states via rapid halogen bonding, as observed in benzophenone solvation studies . Additionally, trace moisture or oxygen can deactivate catalysts (e.g., palladium), necessitating strict anhydrous conditions .

Q. How do structural analogs (e.g., 3,5-dichloro or morpholinomethyl derivatives) compare in biological activity?

  • Methodological Answer : Comparative studies show that pyrrolidinomethyl groups enhance blood-brain barrier penetration due to increased lipophilicity, whereas morpholinomethyl analogs exhibit higher aqueous solubility. Fluorine substitution improves metabolic stability compared to chlorine, as seen in cytotoxicity assays . Use molecular docking simulations to predict target binding affinities.

Q. What experimental approaches resolve ambiguities in oxidation/reduction pathways for this compound?

  • Methodological Answer : Employ isotopic labeling (e.g., deuterated solvents) to track proton transfer in reduction reactions. For oxidation, combine gas chromatography-mass spectrometry (GC-MS) with theoretical calculations (DFT) to identify intermediates. Studies on benzophenone reduction with triisobutylaluminum demonstrate >95% conversion to benzhydrol, validated by GLC and UV spectral analysis .

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